molecular formula C17H23ClN4O B1213187 Minaprine dihydrochloride CAS No. 25953-17-7

Minaprine dihydrochloride

Cat. No.: B1213187
CAS No.: 25953-17-7
M. Wt: 334.8 g/mol
InChI Key: GHKABPDNWHXLHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of minaprine hydrochloride involves several steps. The final step typically includes the reaction between a chloro-substituted pyridazine and the primary amine group of a morpholine derivative . The required pyridazine can be synthesized by reacting acetophenone with pyruvic acid, followed by ring formation using hydrazine to yield a pyrazidinone. This intermediate is then treated with phosphoryl chloride to convert it into the necessary chloro derivative .

Chemical Reactions Analysis

Minaprine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, phosphoryl chloride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Minaprine hydrochloride exerts its effects by binding to serotonin type 2 receptors and dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and cognition. Additionally, minaprine hydrochloride exhibits slight cholinomimetic activity, which may contribute to its mood-brightening and nootropic properties .

Comparison with Similar Compounds

Minaprine hydrochloride is unique among antidepressants due to its dual action on both dopamine and serotonin reuptake. Similar compounds include:

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that primarily affects serotonin levels.

    Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) that primarily affects norepinephrine and dopamine levels.

    Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that affects both serotonin and norepinephrine levels.

Compared to these compounds, minaprine hydrochloride’s dual action on both dopamine and serotonin reuptake makes it unique and potentially more effective for certain types of depression .

Properties

CAS No.

25953-17-7

Molecular Formula

C17H23ClN4O

Molecular Weight

334.8 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C17H22N4O.ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;/h2-6,13H,7-12H2,1H3,(H,18,20);1H

InChI Key

GHKABPDNWHXLHG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl.Cl

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl

Key on ui other cas no.

25953-17-7

Related CAS

25905-77-5 (Parent)

Synonyms

3-(2-morpholino-ethylamino)-4-methyl-6-phenyl pyridazine, dihydrochloride
3-(morpholinoethyl)amino-4-methyl-6-phenylpyridazine
Agr 1240
Cantor
minaprine
minaprine dihydrochloride
MINAPRINE HYDROCHLORIDE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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